molecular formula C10H17N3 B2683236 N'-methyl-N'-(1-pyridin-2-ylethyl)ethane-1,2-diamine CAS No. 1251095-02-9

N'-methyl-N'-(1-pyridin-2-ylethyl)ethane-1,2-diamine

Cat. No.: B2683236
CAS No.: 1251095-02-9
M. Wt: 179.267
InChI Key: LIAIDVWIJAYOKO-UHFFFAOYSA-N
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Description

N’-methyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine is an organic compound with the molecular formula C10H17N3 It is characterized by the presence of a pyridine ring attached to an ethane-1,2-diamine backbone, with a methyl group substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-methyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine typically involves the reaction of pyridine-2-carbaldehyde with N-methylethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the condensation reaction, followed by purification steps to isolate the compound.

Industrial Production Methods

In an industrial setting, the production of N’-methyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Advanced purification techniques, such as distillation or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-methyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N’-methyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-methyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pyridine ring and the diamine backbone play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine: Similar structure but with different substituents.

    N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine: Contains additional pyridine rings.

    N-methyl-N’-(pyridin-2-ylmethyl)ethane-1,2-diamine: Different positioning of the pyridine ring.

Uniqueness

N’-methyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential therapeutic applications set it apart from similar compounds.

Properties

IUPAC Name

N'-methyl-N'-(1-pyridin-2-ylethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-9(13(2)8-6-11)10-5-3-4-7-12-10/h3-5,7,9H,6,8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAIDVWIJAYOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251095-02-9
Record name N'-methyl-N'-(1-pyridin-2-ylethyl)ethane-1,2-diamine
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